molecular formula C15H13ClN4O2S B323842 4-chloro-3-nitrobenzaldehyde N-(4-methylphenyl)thiosemicarbazone

4-chloro-3-nitrobenzaldehyde N-(4-methylphenyl)thiosemicarbazone

Cat. No. B323842
M. Wt: 348.8 g/mol
InChI Key: UXEHSJUTAGYFIT-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chloro-3-nitrophenyl)methylideneamino]-3-(4-methylphenyl)thiourea is a C-nitro compound.

Scientific Research Applications

  • Antitrypanosomal Agents : Thiosemicarbazones, like N4-methyl-4-nitrobenzaldehyde thiosemicarbazone, have been studied for their potential as antitrypanosomal drugs. These compounds form ruthenium(II) complexes that exhibit natural fluorescence, enabling their concentration monitoring in biological systems (Rodrigues et al., 2008).

  • Coordination Compounds : Platinum(II) complexes with various thiosemicarbazones have been synthesized and characterized, showing that these ligands bind to metal through the imine nitrogen and the net negatively charged sulfur in thiol form. These compounds illustrate the versatile coordination chemistry of thiosemicarbazones (Vũ & Dang, 2016).

  • Antitubercular Activity : Complexes of 4-chlorobenzaldehyde thiosemicarbazone with metals like Ni(II) have been synthesized and tested for antitubercular activities. Notably, the antitubercular activity of the thiosemicarbazone was enhanced upon complexation with Ni(II) (Sharma et al., 2020).

  • Cholinesterase Inhibitors : Para-substituted thiosemicarbazones have been synthesized and evaluated for anticholinesterase inhibitory activity. Some of these compounds showed potent inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase, indicating potential use in treating conditions like Alzheimer's disease (Khan et al., 2023).

  • Anticancer Activity : Thiosemicarbazones like 4-Nitrobenzaldehyde thiosemicarbazone have been studied for their in vitro anticancer activities. They showed significant growth inhibition in various cell lines, indicating potential as multitargeting drug candidates for cancer therapy (Sibuh et al., 2021).

  • Antiprotozoan Activity : A study on nanoparticles containing a 4-nitrobenzaldehyde thiosemicarbazone compound showed significant antiprotozoan activity, illustrating the potential of thiosemicarbazones in treating protozoan infections (Britta et al., 2016).

properties

Molecular Formula

C15H13ClN4O2S

Molecular Weight

348.8 g/mol

IUPAC Name

1-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-3-(4-methylphenyl)thiourea

InChI

InChI=1S/C15H13ClN4O2S/c1-10-2-5-12(6-3-10)18-15(23)19-17-9-11-4-7-13(16)14(8-11)20(21)22/h2-9H,1H3,(H2,18,19,23)/b17-9+

InChI Key

UXEHSJUTAGYFIT-RQZCQDPDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=S)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

SMILES

CC1=CC=C(C=C1)NC(=S)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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